1-(3-Methoxypropyl)indole-4-carboxylic acid
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Overview
Description
1-(3-Methoxypropyl)indole-4-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(3-Methoxypropyl)indole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . The specific preparation of this compound may involve the use of 3-methoxypropylamine and appropriate carboxylic acid derivatives under controlled reaction conditions .
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .
Chemical Reactions Analysis
1-(3-Methoxypropyl)indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common in indole derivatives due to the electron-rich nature of the indole ring.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the indole ring can yield nitroindole derivatives, while halogenation can produce halogenated indoles .
Scientific Research Applications
1-(3-Methoxypropyl)indole-4-carboxylic acid has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
1-(3-Methoxypropyl)indole-4-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
1-(3-methoxypropyl)indole-4-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-17-9-3-7-14-8-6-10-11(13(15)16)4-2-5-12(10)14/h2,4-6,8H,3,7,9H2,1H3,(H,15,16) |
InChI Key |
JYZIZVXHSNDPMG-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C=CC2=C(C=CC=C21)C(=O)O |
Origin of Product |
United States |
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